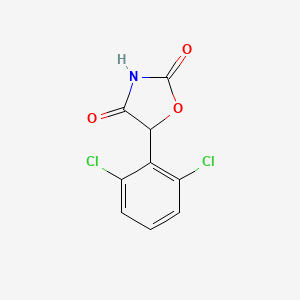
5-(2,6-Dichlorophenyl)oxazolidine-2,4-dione
Cat. No. B8713093
M. Wt: 246.04 g/mol
InChI Key: IZZPXGOBVUZIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04399296
Procedure details


Potassium tert-butoxide (5.16 g., 0.046 mole) was dissolved in 60 ml. of tert-butanol. Dimethyl carbonate (4.14 g., 0.046 mole) and then 2-(2,6-dichlorophenyl)-2-hydroxyacetamide (5 g., 0.023 mole) were added. The suspension was heated at reflux for 2 hours and cooled to room temperature. Hydrochloric acid (46 ml. of 1 N) and then 100 ml. of water were added, and the mixture extracted with three portions of methylene chloride. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to dryness. Recrystallization of the residue from toluene gave purified 5-(2,6-dichlorophenyl)oxazolidine-2,4-dione (3.15 g., 50%; m.p. 151°-153° C.), ir (KBr) 1818, 1739, 1724, 1434, 1377 cm-1.






Identifiers


|
REACTION_CXSMILES
|
C[C:2](C)([O-:4])C.[K+].C(=O)(OC)OC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[CH:21]([OH:25])[C:22]([NH2:24])=[O:23].Cl>O.C(O)(C)(C)C>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[CH:21]1[O:25][C:2](=[O:4])[NH:24][C:22]1=[O:23] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C(C(=O)N)O
|
Step Three
|
Name
|
|
|
Quantity
|
46 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with three portions of methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the residue from toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified 5-(2,6-dichlorophenyl)oxazolidine-2,4-dione (3.15 g., 50%; m.p. 151°-153° C.), ir (KBr) 1818, 1739, 1724, 1434, 1377 cm-1
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1C(NC(O1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
